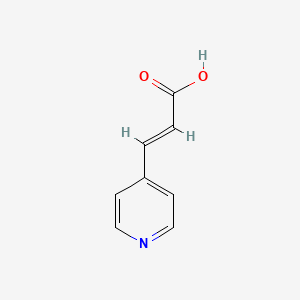![molecular formula C7H10N2O B6273761 [1-(1H-pyrazol-1-yl)cyclopropyl]methanol CAS No. 2671756-13-9](/img/no-structure.png)
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-pyrazol-1-yl)cyclopropylmethanol, also known as 1-cyclopropyl-4-methyl-1H-pyrazole-3-methanol (CPM), is a cyclopropyl derivative of pyrazole with potential therapeutic applications. CPM is a promising molecule for its potential use as an anti-inflammatory, analgesic, and anti-cancer agent. It has been studied for its pharmacological properties and is currently under investigation for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
CPM has been studied for its pharmacological properties and potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. In addition, CPM has been studied for its potential role in the treatment of various neurological diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. CPM has also been studied for its potential use as an anti-diabetic agent.
Wirkmechanismus
The exact mechanism of action of CPM is not yet fully understood. However, it is believed that CPM acts as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of pro-inflammatory mediators, such as prostaglandins. In addition, CPM has been found to modulate the activity of several other enzymes, such as 5-lipoxygenase (5-LOX), cyclin-dependent kinases (CDKs), and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects
CPM has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. In addition, CPM has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several enzymes, such as COX-2, 5-LOX, CDKs, and MMPs. CPM has also been found to possess anti-oxidant, anti-apoptotic, and anti-angiogenic activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPM in laboratory experiments include its low cost and ease of synthesis. CPM is also relatively stable and has a high solubility in aqueous solutions. The main limitation of using CPM in laboratory experiments is its low bioavailability. CPM is poorly absorbed from the gastrointestinal tract and has a short half-life in the body, which limits its efficacy in vivo.
Zukünftige Richtungen
Future research should focus on further understanding the mechanism of action of CPM, as well as exploring its potential therapeutic applications. In addition, further research should focus on optimizing the synthesis of CPM and developing methods to improve its bioavailability. Other potential future directions include exploring the potential synergistic effects of CPM with other drugs and studying its potential use in combination therapies.
Synthesemethoden
CPM can be synthesized using several different methods. The most common method involves the reaction of cyclopropylmethyl bromide and methyl 3-methyl-1H-pyrazole-5-carboxylate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields CPM as a white crystalline solid. Other methods of synthesis include the reaction of cyclopropylmethyl chloride and methyl 3-methyl-1H-pyrazole-5-carboxylate in the presence of a base and the reaction of cyclopropylmethyl iodide and methyl 3-methyl-1H-pyrazole-5-carboxylate in the presence of a base.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1-(1H-pyrazol-1-yl)cyclopropyl]methanol involves the reaction of cyclopropylmagnesium bromide with 1-(1H-pyrazol-1-yl)ethanone, followed by reduction of the resulting ketone with sodium borohydride to yield the desired product.", "Starting Materials": [ "Cyclopropylmagnesium bromide", "1-(1H-pyrazol-1-yl)ethanone", "Sodium borohydride" ], "Reaction": [ "Add cyclopropylmagnesium bromide to a solution of 1-(1H-pyrazol-1-yl)ethanone in anhydrous ether at -78°C and stir for 2 hours.", "Allow the reaction mixture to warm to room temperature and then add a solution of sodium borohydride in water dropwise while stirring.", "After the addition is complete, stir the reaction mixture for an additional 2 hours.", "Quench the reaction by adding saturated ammonium chloride solution and extract the organic layer with diethyl ether.", "Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to yield [1-(1H-pyrazol-1-yl)cyclopropyl]methanol." ] } | |
CAS-Nummer |
2671756-13-9 |
Produktname |
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol |
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B6273690.png)
